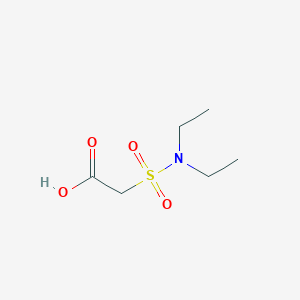
Ácido 2-(dietilsulfamoil)acético
Descripción general
Descripción
2-(Diethylsulfamoyl)acetic acid is an organic compound with the molecular formula C6H13NO4S. It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a diethylsulfamoyl group attached to an acetic acid moiety, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
2-(Diethylsulfamoyl)acetic acid is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
“2-(Diethylsulfamoyl)acetic acid” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylsulfamoyl)acetic acid typically involves the reaction of diethylamine with chlorosulfonic acid to form diethylsulfamoyl chloride. This intermediate is then reacted with sodium acetate to yield 2-(Diethylsulfamoyl)acetic acid. The reaction conditions generally include maintaining a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylsulfamoyl)acetic acid is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylsulfamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)acetic acid
- 2-(Dimethylsulfamoyl)acetic acid
- 2-(Diethylsulfamoyl)propionic acid
Uniqueness
Compared to similar compounds, 2-(Diethylsulfamoyl)acetic acid exhibits unique properties due to the presence of the diethylsulfamoyl group. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(diethylsulfamoyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-3-7(4-2)12(10,11)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFLZWEOLQRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


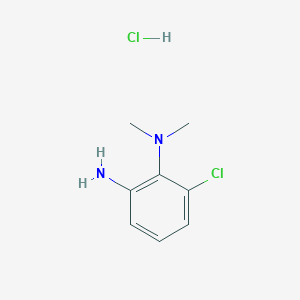

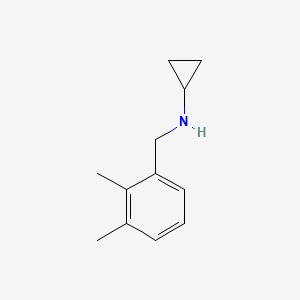
![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)

![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)
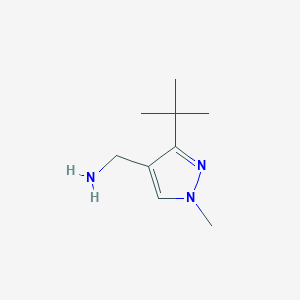
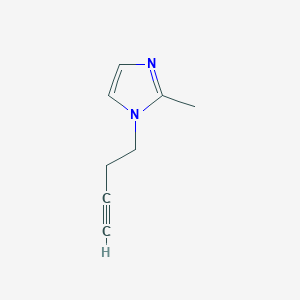

![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1462188.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)
